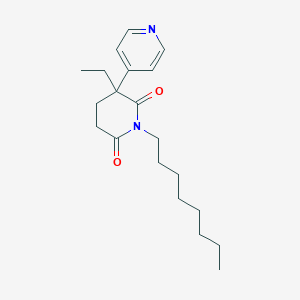
3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione, also known as EOPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EOPP is a piperidine derivative that has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione is not fully understood, but it is believed to act on ion channels and receptors in the brain and cancer cells. 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione has been shown to inhibit the release of glutamate by blocking the NMDA receptor, which can cause neuronal damage. In cancer cells, 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione has been shown to induce apoptosis by activating the caspase pathway.
Biochemische Und Physiologische Effekte
3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione has been shown to have various biochemical and physiological effects, including neuroprotection, anti-tumor effects, and drug delivery. In neuroprotection, 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione has been shown to reduce neuronal damage caused by glutamate and oxidative stress. In cancer research, 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In drug delivery, 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione can be used as a carrier for drugs due to its lipophilic nature.
Vorteile Und Einschränkungen Für Laborexperimente
3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione has several advantages for lab experiments, including its lipophilic nature, which makes it an ideal carrier for drugs. 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione also has neuroprotective and anti-tumor effects, which can be useful in studying these fields. However, the synthesis of 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione can be challenging, and the yield can vary depending on the method used.
Zukünftige Richtungen
There are several future directions for research on 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione, including studying its potential applications in drug delivery, exploring its mechanism of action, and investigating its effects on different types of cancer cells. Additionally, further research on the synthesis of 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione can lead to more efficient methods with higher yields. Overall, 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione has significant potential for various scientific research applications and warrants further investigation.
Synthesemethoden
3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione can be synthesized using different methods, including the reaction of 4-pyridylacetic acid with 3-ethyl-1-n-octyl-4-piperidone in the presence of a dehydrating agent. Another method involves the reaction of 4-pyridylacetic acid with 3-ethyl-4-piperidone in the presence of a reducing agent and an oxidizing agent. The yield of 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione using these methods ranges from 20-50%.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug delivery. In neuroscience, 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione has been shown to have neuroprotective effects and can inhibit the release of glutamate, a neurotransmitter that can cause neuronal damage. In cancer research, 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione has been shown to have anti-tumor effects and can induce apoptosis in cancer cells. In drug delivery, 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione can be used as a carrier for drugs due to its lipophilic nature.
Eigenschaften
CAS-Nummer |
103284-30-6 |
|---|---|
Produktname |
3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione |
Molekularformel |
C20H30N2O2 |
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
3-ethyl-1-octyl-3-pyridin-4-ylpiperidine-2,6-dione |
InChI |
InChI=1S/C20H30N2O2/c1-3-5-6-7-8-9-16-22-18(23)10-13-20(4-2,19(22)24)17-11-14-21-15-12-17/h11-12,14-15H,3-10,13,16H2,1-2H3 |
InChI-Schlüssel |
OORIPAIYDLQOTG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN1C(=O)CCC(C1=O)(CC)C2=CC=NC=C2 |
Kanonische SMILES |
CCCCCCCCN1C(=O)CCC(C1=O)(CC)C2=CC=NC=C2 |
Synonyme |
3-ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione N-octylPyG N-octylpyrido-glutethimide N-octylpyridoglutethimide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate](/img/structure/B8876.png)

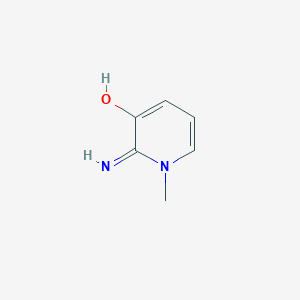
![1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene](/img/structure/B8883.png)
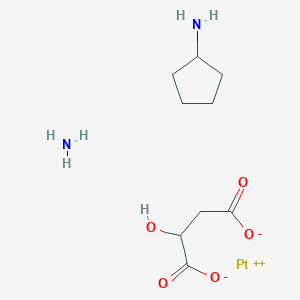


![Bis[tert-butyl(dimethyl)silyl] azelaate](/img/structure/B8892.png)
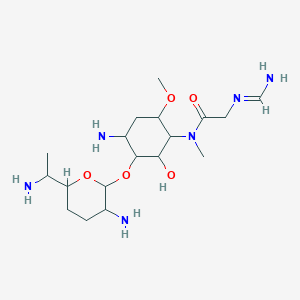
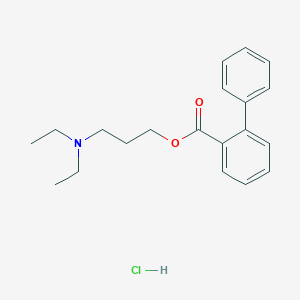
![5,6-Dimethylfuro[2,3-b]pyridine](/img/structure/B8903.png)


